Cas no 1807155-65-2 (Ethyl 4-cyano-3,5-difluorobenzoate)
Ethyl 4-cyano-3,5-difluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-3,5-difluorobenzoate
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- Inchi: 1S/C10H7F2NO2/c1-2-15-10(14)6-3-8(11)7(5-13)9(12)4-6/h3-4H,2H2,1H3
- InChI Key: QHIQTGUETIWNBR-UHFFFAOYSA-N
- SMILES: FC1C(C#N)=C(C=C(C(=O)OCC)C=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 274
- XLogP3: 2.1
- Topological Polar Surface Area: 50.1
Ethyl 4-cyano-3,5-difluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015018431-250mg |
Ethyl 4-cyano-3,5-difluorobenzoate |
1807155-65-2 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
| Alichem | A015018431-500mg |
Ethyl 4-cyano-3,5-difluorobenzoate |
1807155-65-2 | 97% | 500mg |
806.85 USD | 2021-06-18 | |
| Alichem | A015018431-1g |
Ethyl 4-cyano-3,5-difluorobenzoate |
1807155-65-2 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
Ethyl 4-cyano-3,5-difluorobenzoate Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on Ethyl 4-cyano-3,5-difluorobenzoate
Ethyl 4-cyano-3,5-difluorobenzoate: A Comprehensive Overview
Ethyl 4-cyano-3,5-difluorobenzoate, with the CAS number 1807155-65-2, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which includes a benzoate ester group substituted with cyano and difluoro groups at specific positions on the aromatic ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical syntheses.
Recent studies have highlighted the potential of Ethyl 4-cyano-3,5-difluorobenzoate in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. Researchers have exploited its electronic properties to design compounds with enhanced binding affinities to target proteins, thereby improving their therapeutic potential. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against several cancer-related kinases.
In addition to its role in pharmaceuticals, Ethyl 4-cyano-3,5-difluorobenzoate has found applications in agrochemicals, where it serves as an intermediate in the synthesis of herbicides and fungicides. Its ability to modulate plant enzyme activity has made it a valuable component in crop protection products. Furthermore, advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound, reducing its environmental footprint.
The synthesis of Ethyl 4-cyano-3,5-difluorobenzoate typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the esterification of 4-cyano-3,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst. Recent innovations in catalysis have enabled higher yields and improved selectivity in this process, making it more efficient for industrial-scale production.
From a structural perspective, the compound's aromatic ring is substituted with electron-withdrawing groups (cyano and fluoro), which significantly influence its reactivity and stability. These groups enhance the molecule's ability to participate in various chemical transformations, such as nucleophilic aromatic substitutions and cross-coupling reactions. Such versatility makes it a preferred substrate in organic synthesis.
Moreover, Ethyl 4-cyano-3,5-difluorobenzoate has been utilized as a precursor for advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications requiring high charge transport capabilities. Research published in the Nature Materials journal showcased its integration into OLED structures with improved efficiency and stability.
In terms of safety and handling, while Ethyl 4-cyano-3,5-difluorobenzoate is not classified as a hazardous substance under standard conditions, appropriate precautions should be taken during its synthesis and use. Proper ventilation and personal protective equipment are recommended to ensure worker safety.
In conclusion, Ethyl 4-cyano-3,5-difluorobenzoate, CAS number 1807155-65-2, stands as a testament to the ingenuity of modern chemistry. Its diverse applications across pharmaceuticals, agrochemicals, and materials science underscore its importance as a versatile building block. As research continues to uncover new potentials for this compound, its role in advancing technology and medicine is expected to grow further.
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